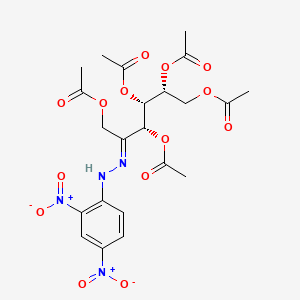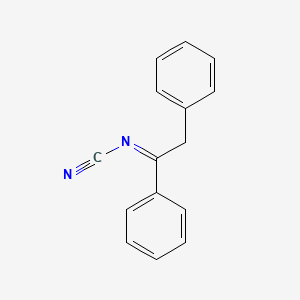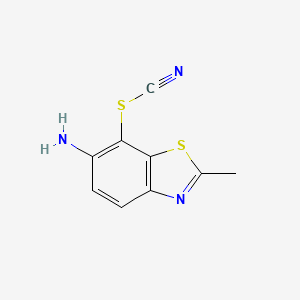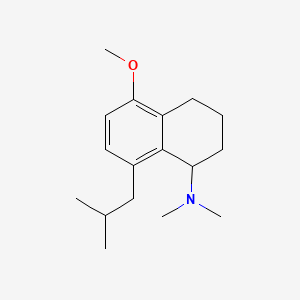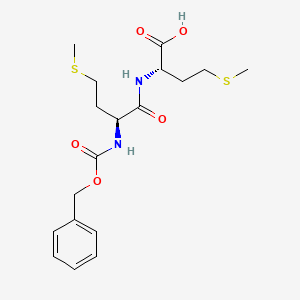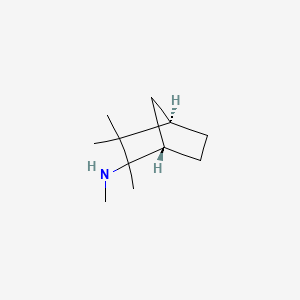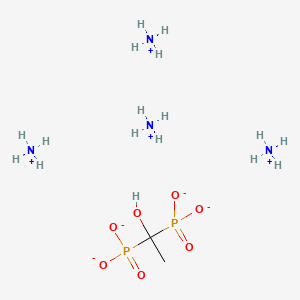
Tetraammonium (1-hydroxyethylidene)bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammonium (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H20N4O7P2. It is a member of the bisphosphonate family, which are compounds known for their ability to inhibit bone resorption. This compound is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium (1-hydroxyethylidene)bisphosphonate typically involves the reaction of phosphorous acid with acetic acid in the presence of ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraammonium (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other bisphosphonate compounds.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields of research and industry .
Applications De Recherche Scientifique
Tetraammonium (1-hydroxyethylidene)bisphosphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of other chemical compounds.
Biology: Employed in studies related to bone metabolism and calcium regulation.
Medicine: Investigated for its potential use in treating bone-related diseases such as osteoporosis.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Tetraammonium (1-hydroxyethylidene)bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, which are cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Tetraammonium (1-hydroxyethylidene)bisphosphonate include:
- Disodium etidronate
- Alendronate
- Zoledronic acid
- Ibandronate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique binding properties and makes it particularly effective in certain applications, especially in research related to bone metabolism .
Propriétés
Numéro CAS |
7101-46-4 |
|---|---|
Formule moléculaire |
C2H20N4O7P2 |
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
tetraazanium;1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.4H3N/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);4*1H3 |
Clé InChI |
KRPCKNGWBDZBKL-UHFFFAOYSA-N |
SMILES canonique |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


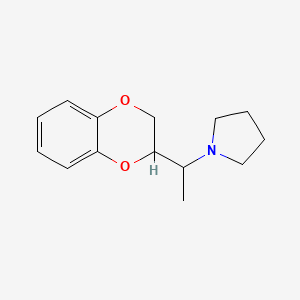
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
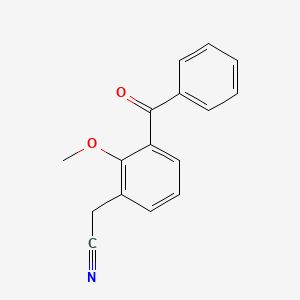
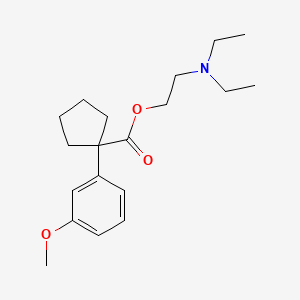
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
